molecular formula C20H26O4 B15094656 (5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate

(5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate

Cat. No.: B15094656
M. Wt: 330.4 g/mol
InChI Key: WKOQNZJYUMIANJ-UHFFFAOYSA-N
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Description

(5-Methyl-15-oxo-3-oxapentacyclo[88002,405,9013,18]octadec-13-en-6-yl) acetate is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate typically involves multiple steps, including cyclization and acetylation reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or alcohol groups, while reduction could produce a more saturated compound.

Scientific Research Applications

(5-Methyl-15-oxo-3-oxapentacyclo[88002,405,9

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: Its unique structure might make it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate would depend on its specific interactions with biological molecules. It might target specific enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Latanoprost acid: A prostaglandin analog used in the treatment of glaucoma.

    Hydrogen bromide: A simple bromine compound used in various chemical reactions.

Uniqueness

What sets (5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate apart is its unique pentacyclic structure, which could confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(5-methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate

InChI

InChI=1S/C20H26O4/c1-10(21)23-16-8-7-15-14-5-3-11-9-12(22)4-6-13(11)17(14)18-19(24-18)20(15,16)2/h9,13-19H,3-8H2,1-2H3

InChI Key

WKOQNZJYUMIANJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(C3C(O3)C4C2CCC5=CC(=O)CCC45)C

Origin of Product

United States

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